Product packaging for (S)-1-(2,6-Dimethylphenyl)ethan-1-amine(Cat. No.:)

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine

Cat. No.: B7804583
M. Wt: 149.23 g/mol
InChI Key: DBGFBJSZKVHNAC-VIFPVBQESA-N
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Description

Contextual Significance of Chiral Amines in Synthetic and Catalytic Chemistry

Chiral amines are organic compounds that contain a nitrogen atom and at least one stereocenter, making them non-superimposable on their mirror images. Their importance in synthetic and catalytic chemistry is multifaceted and profound.

A primary application of chiral amines is as chiral resolving agents . glpbio.comumaine.edu Racemic mixtures, which contain equal amounts of two enantiomers, can be separated by reacting them with a single enantiomer of a chiral amine. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like crystallization. glpbio.comnih.gov Once separated, the individual enantiomers of the original compound can be recovered.

Furthermore, chiral amines are extensively used as chiral auxiliaries . In this role, a chiral amine is temporarily incorporated into a prochiral substrate to guide a subsequent chemical transformation, leading to the preferential formation of one enantiomer over the other. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.

In the realm of asymmetric catalysis , chiral amines and their derivatives are pivotal as both organocatalysts and as ligands for metal-based catalysts. researchgate.net Chiral primary amines can catalyze a wide array of transformations, often proving to be complementary or even superior to secondary amine catalysts. researchgate.net They are instrumental in reactions such as aldol (B89426) and Mannich reactions, Michael additions, and Diels-Alder reactions, facilitating the synthesis of complex chiral molecules with high enantioselectivity. abovchem.com The development of novel chiral ligands, including those derived from amines, has been a driving force behind the advancement of transition metal-catalyzed asymmetric reactions, such as hydrogenation and amination. nih.gov

The prevalence of chiral amine motifs in pharmaceuticals and other biologically active compounds underscores their significance. A substantial portion of small-molecule drugs contains at least one chiral amine, making the development of efficient synthetic routes to these compounds a critical area of research.

Overview of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine's Structural Chirality

This compound is a primary chiral amine with the molecular formula C10H15N. Its structure is characterized by a stereogenic center at the carbon atom bonded to the amino group and a phenyl ring substituted with two methyl groups at the 2 and 6 positions.

PropertyValue
IUPAC Name (1S)-1-(2,6-dimethylphenyl)ethanamine
CAS Number 1213479-78-7
Molecular Formula C10H15N
Molecular Weight 149.24 g/mol

Table 1: Chemical and Physical Properties of this compound.

The chirality of this molecule arises from the specific three-dimensional arrangement of the four different groups attached to the chiral carbon: a hydrogen atom, a methyl group, an amino group, and the 2,6-dimethylphenyl group. The designation "(S)" refers to the sinister, or left-handed, configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

A key feature of this compound is the steric bulk imparted by the two methyl groups on the phenyl ring, ortho to the point of attachment. This steric hindrance plays a crucial role in its effectiveness in asymmetric synthesis. When used as a chiral auxiliary or as part of a chiral catalyst, the bulky 2,6-dimethylphenyl group effectively shields one face of the reactive center, forcing an incoming reagent to approach from the less hindered face. This directed attack leads to a high degree of stereoselectivity in the product. The interplay between the fixed (S)-configuration of the chiral center and the steric demands of the substituted aromatic ring is fundamental to its ability to induce asymmetry in chemical reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B7804583 (S)-1-(2,6-Dimethylphenyl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,6-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFBJSZKVHNAC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 2,6 Dimethylphenyl Ethan 1 Amine

Enantioselective Synthetic Approaches

Enantioselective synthesis is crucial for producing optically pure amines. nih.gov These methods utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the reaction. wikipedia.org

Among the most effective methods for synthesizing chiral amines is the enantioselective reduction of carbon-nitrogen double bonds (imines). dicp.ac.cn This transformation can be achieved through various catalytic systems, offering high efficiency and stereoselectivity.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral imines. bohrium.com This reaction involves the addition of hydrogen across the C=N bond, guided by a chiral catalyst to produce one enantiomer preferentially. The precursor for (S)-1-(2,6-dimethylphenyl)ethan-1-amine in this approach is the corresponding ketimine, N-(2,6-dimethylphenyl)ethanimine. A significant application of this technology is the large-scale industrial production of the herbicide (S)-Metolachlor, which involves the asymmetric hydrogenation of an imine and achieves high turnover numbers. wikipedia.orgnih.govresearchgate.net

Enantioselective Reduction Techniques

Asymmetric Hydrogenation of Imine Precursors
Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Transition metals such as iridium, rhodium, and ruthenium are central to the catalytic asymmetric hydrogenation of imines. dicp.ac.cnresearchgate.net These metals, when complexed with chiral ligands, form highly effective and selective catalysts. acs.org

Iridium (Ir) Catalysis: Iridium complexes, particularly those derived from [Ir(COD)Cl]₂, are highly effective for the hydrogenation of N-aryl imines. acs.orgacs.org The Ir-Xyliphos system, for instance, is a notable example used in industrial processes. nih.govresearchgate.net Additives like acids and iodide salts are often crucial for achieving high catalytic activity and productivity. nih.govresearchgate.net The mechanism often involves the coordination of the imine to the iridium center, followed by the stereoselective transfer of hydrogen.

Rhodium (Rh) Catalysis: Rhodium-based catalysts are also widely employed for imine hydrogenation. nih.govrsc.org Systems combining rhodium precursors with chiral diphosphine ligands have shown high efficacy. nih.gov For example, a rhodium catalyst assisted by a thiourea-functionalized bisphosphine ligand has been used for the asymmetric hydrogenation of unprotected NH imines, achieving high yields and enantioselectivities. nih.govcapes.gov.br

Ruthenium (Ru) Catalysis: Ruthenium catalysts, often featuring a combination of a chiral diphosphine and a chiral diamine ligand, are highly effective for the asymmetric hydrogenation of N-aryl ketimines. thieme-connect.comyoutube.com These catalysts can achieve high turnovers and excellent enantiomeric excesses under optimized conditions. thieme-connect.com Ruthenium complexes are also prominent in asymmetric transfer hydrogenation, a related process where hydrogen is supplied by a donor molecule like isopropanol (B130326) or formic acid instead of H₂ gas. clockss.orgresearchgate.netacs.orgnih.gov

Chiral Ligand Design and Optimization in Asymmetric Hydrogenation

The choice of chiral ligand is paramount for achieving high enantioselectivity in transition metal-catalyzed hydrogenation. The ligand's structure creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogen addition to the imine substrate. researchgate.net

Josiphos Ligands: This family of ferrocene-based diphosphine ligands is renowned for its success in asymmetric hydrogenation, including the industrial synthesis of (S)-metolachlor. wikipedia.org Ligands like Xyliphos, a member of the Josiphos family, are used with iridium to hydrogenate sterically hindered N-aryl imines with high efficiency. nih.govresearchgate.net Josiphos-type ligands have also been successfully applied in iridium-catalyzed hydrogenations of other C=N systems, such as dihydroisoquinolines, often requiring an acid additive to boost enantioselectivity. researchgate.netacs.org

Walphos Ligands: Walphos ligands, which feature a ferrocenyl-aryl backbone, are another class of effective diphosphines for asymmetric hydrogenation. researchgate.net They form stable eight-membered chelate rings with metals like rhodium and ruthenium. acs.org While extensively studied for the hydrogenation of alkenes and ketones, their analogues have also been synthesized and tested, showing that ligand architecture significantly impacts catalytic performance. acs.orgnih.govnih.gov

Other Ligands: A diverse array of other ligands has been developed. Monodentate phosphoramidite (B1245037) ligands like PipPhos have been used with iridium to achieve excellent enantioselectivities in the hydrogenation of N-aryl imines. acs.org Chiral diamines are often used in conjunction with diphosphines in ruthenium catalysts. thieme-connect.com Additionally, P,N,O-type ligands have been explored for iridium-catalyzed ketone hydrogenation, demonstrating that a modular ligand structure can lead to high enantioselectivity. mdpi.com

Substrate Scope and Stereocontrol in Asymmetric Hydrogenation

The asymmetric hydrogenation of N-aryl ketimines, including the precursor to this compound, has been successfully demonstrated with various catalytic systems. Stereocontrol is influenced by the catalyst, ligand, and reaction conditions.

For the hydrogenation of N-aryl acetophenone (B1666503) imines, iridium catalysts paired with monodentate phosphoramidite ligands (PipPhos) have yielded secondary amines with enantiomeric excesses (ee) up to >99%. acs.org Similarly, ruthenium catalysts combining Xylyl-Skewphos and a chiral diamine have achieved >99% ee for related substrates. thieme-connect.com Rhodium catalysts using bis(phosphine)-thiourea ligands have provided chiral amines with up to 95% ee. nih.gov

Performance of Catalytic Systems in the Asymmetric Hydrogenation of N-Aryl Ketimines
Catalyst System (Metal/Ligand)Substrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Iridium/PipPhosN-aryl acetophenone iminesNot SpecifiedUp to >99% acs.org
Rhodium/Bis(phosphine)-thioureaUnprotected NH iminesUp to 97%Up to 95% nih.govnih.gov
Ruthenium/Xylyl-Skewphos/DPENN-aryl acetophenone imines93–99%Up to >99% thieme-connect.com

An alternative pathway for the synthesis of chiral amines involves the enantioselective reduction of nitrostyrene (B7858105) derivatives. While direct search results for the reduction of 1,3-dimethyl-2-(1-nitroethenyl)benzene to this compound were not found, the asymmetric reduction of nitro compounds is a recognized strategy in organic synthesis. For example, ruthenium-catalyzed transfer hydrogenation is a powerful tool for reducing nitro compounds, among other unsaturated functional groups. researchgate.net This suggests a potential, though less documented, route where the nitro group of a suitable precursor is reduced to an amine and the adjacent double bond is saturated in a stereocontrolled manner.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a specific enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org One of the most powerful strategies for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of an achiral starting material to control the stereochemical outcome of a subsequent reaction. researchgate.net

A prominent and widely used chiral auxiliary for the synthesis of amines is tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary. wikipedia.orgnih.gov This method is valued for its reliability and broad applicability. nih.gov The synthesis of this compound using (R)-tert-butanesulfinamide would typically proceed through the following steps:

Condensation: The synthesis begins with the condensation of a prochiral ketone, 2',6'-dimethylacetophenone, with (R)-tert-butanesulfinamide. iupac.org This reaction, often catalyzed by a mild Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄), forms the corresponding (R)-N-tert-butanesulfinyl ketimine. nih.gov The sulfinyl group is crucial as it activates the imine for nucleophilic attack and acts as a potent chiral directing group. iupac.org

Diastereoselective Reduction: The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The bulky tert-butyl group on the chiral sulfur atom effectively shields one face of the imine, directing the approach of a reducing agent to the opposite face. Reduction with a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), results in the formation of the corresponding sulfinamide with high diastereoselectivity. wikipedia.org

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary. This is typically achieved by treating the sulfinamide with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol. nih.gov This cleavage reaction is straightforward and yields the desired this compound as its hydrochloride salt, from which the free amine can be liberated. The chiral auxiliary can often be recovered and reused. researchgate.net

A more recent advancement involves the direct, ruthenium-catalyzed diastereoselective amination of racemic secondary alcohols using Ellman's sulfinamide. nih.gov This "hydrogen borrowing" strategy can convert a racemic alcohol corresponding to the target amine directly into the N-alkylated sulfinamide, which is then cleaved to afford the enantiopure amine. nih.gov

StepReactionKey ReagentsPurpose
1Condensation2',6'-Dimethylacetophenone, (R)-tert-Butanesulfinamide, Ti(OEt)₄Formation of a chiral N-sulfinylimine.
2ReductionNaBH₄ or other hydride sourceDiastereoselective formation of the new chiral center.
3CleavageHCl in MethanolRemoval of the chiral auxiliary to yield the target amine salt.

This interactive table summarizes the key steps in a chiral auxiliary-based synthesis.

Racemic Synthesis and Subsequent Enantiomeric Resolution Strategies

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the amine, followed by a resolution step to separate the two enantiomers. wikipedia.org The racemic synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine (B3342148) is typically achieved via the reductive amination of 2',6'-dimethylacetophenone. researchgate.netmasterorganicchemistry.com This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Classical Resolution Techniques

Once the racemic amine is synthesized, the most common and industrially established method for separating the enantiomers is classical resolution. libretexts.org This technique relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by conventional methods like fractional crystallization. libretexts.orgwikipedia.org

For basic compounds like amines, the formation of diastereomeric salts with a chiral acid is the most frequently used resolution strategy. libretexts.orgnih.gov The racemic 1-(2,6-dimethylphenyl)ethan-1-amine is reacted with an enantiomerically pure chiral acid in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These salts are no longer mirror images and will exhibit different solubilities. researchgate.net

The success of a resolution by diastereomeric salt formation is highly dependent on the choice of the chiral resolving agent. nih.gov The ideal resolving acid should form a salt with the amine that crystallizes well and shows a significant difference in solubility between the two diastereomers. researchgate.net The selection is often empirical, and several acids may be screened to find the optimal one for a specific amine. wikipedia.org Commonly used chiral acids for the resolution of racemic amines include naturally derived and synthetically available compounds. libretexts.orgnih.govlibretexts.org

Chiral Resolving AcidClassNotes
(+)-Tartaric AcidDicarboxylic AcidWidely available and frequently used for resolving basic compounds. libretexts.orglibretexts.org
(-)-Mandelic Acidα-Hydroxy AcidEffective for resolving various 1-arylethylamines, which are structurally similar to the target amine. rsc.orgmissouri.edu
(+)-Camphor-10-sulfonic AcidSulfonic AcidA strong acid that can be effective when carboxylate salts do not crystallize well. libretexts.org
(+)-Dibenzoyl-D-tartaric acidTartaric Acid DerivativeOften provides better discrimination and crystallinity than tartaric acid itself. nih.gov
(-)-QuinineChiral Base (Alkaloid)While a base, it is used here as an example of a common resolving agent for acidic compounds; chiral acids are used for basic amines. nih.govlibretexts.org

This interactive table lists common chiral resolving acids and their characteristics.

For 1-(2,6-dimethylphenyl)ethan-1-amine, acids like (R)-mandelic acid or derivatives of tartaric acid would be primary candidates for investigation due to their documented success in resolving structurally related amines. rsc.org

The separation of the diastereomeric salts is based on their differing physicochemical properties, most importantly their solubility in a given solvent system. researchgate.net After the formation of the salts in solution, the mixture is typically allowed to cool or the solvent is partially evaporated. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution while the more soluble diastereomer remains in the mother liquor. rsc.orgpbworks.com

The efficiency of the separation depends on the solubility difference between the two diastereomers. researchgate.net A large difference allows for a high yield and high enantiomeric purity of the desired enantiomer in a single crystallization step. Often, multiple recrystallizations are necessary to achieve the desired level of purity. libretexts.org The solid, less-soluble salt is isolated by filtration. pbworks.com The crystal structure plays a crucial role; a stable and well-ordered crystal lattice for one diastereomer contributes to its lower solubility and facilitates a successful resolution. rsc.org

Once the less-soluble diastereomeric salt has been isolated and purified to the desired diastereomeric excess, the final step is to recover the enantiomerically pure amine. rsc.org This is accomplished by breaking the ionic bond of the salt. The purified diastereomeric salt is dissolved or suspended in a solvent (often a mixture of water and an organic solvent), and the solution is treated with a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). libretexts.orgrsc.orglibretexts.org

The added base is stronger than the chiral amine and deprotonates the ammonium ion of the diastereomeric salt, liberating the free chiral amine. The resolving acid is converted into its corresponding salt. The free amine, being organic-soluble, can then be extracted into an organic solvent layer, separated from the aqueous layer containing the salt of the resolving acid, and purified by distillation or other methods. A similar workup of the mother liquor, which is enriched in the other diastereomer, can be used to recover the opposite enantiomer of the amine. rsc.org

Diastereomeric Salt Formation

Kinetic Resolution Approaches

Kinetic resolution separates a pair of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or resolving agent. This results in one enantiomer reacting faster, leaving the other unreacted.

Enzymatic resolution is a powerful method for achieving high enantioselectivity under mild conditions. Lipases, for instance, are frequently employed to catalyze the acylation of one enantiomer in a racemic amine mixture, allowing the unreacted enantiomer to be separated. A combination of a ruthenium-catalyzed racemization of the amine with a lipase-catalyzed resolution can transform a variety of primary amines into a single enantiomer of the corresponding amide with high yield and enantioselectivity. nih.gov Specifically, lipases such as Candida antarctica lipase (B570770) B (CALB) are effective for this purpose. nih.gov The choice of solvent and acylating agent is crucial for the success of these resolutions.

Another enzymatic approach involves the hydrolysis of a racemic N-acetyl derivative. For example, an amidase can selectively hydrolyze the (S)-N-acetyl amide, yielding the desired (S)-amine and leaving the unreacted (R)-N-acetyl amide.

Classical resolution via diastereomeric salt formation is also applicable. This method involves reacting the racemic amine with a chiral acid, like tartaric or mandelic acid. The resulting diastereomeric salts have different solubilities, which allows them to be separated by fractional crystallization. A subsequent basic workup liberates the enantiomerically enriched amine.

Resolution TechniqueCatalyst/ReagentPrinciple of Separation
Enzymatic AcylationLipase (e.g., Candida antarctica lipase B)Differential rate of amide formation between enantiomers.
Diastereomeric Salt FormationChiral Acids (e.g., Tartaric Acid)Differential solubility of formed diastereomeric salts.
Enzymatic HydrolysisAmidaseDifferential rate of hydrolysis of a racemic amide.

Fundamental Chemical Reactions for Derivatization

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives. The steric hindrance provided by the ortho-methyl groups on the phenyl ring can influence the reactivity of the amine.

Alkylation Reactions of the Amine Functionality

The primary amine can be converted into secondary or tertiary amines through alkylation. This is typically achieved by reaction with alkyl halides. A base is often included to neutralize the hydrohalic acid produced during the reaction.

Reductive amination provides an alternative route to alkylated products. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the amine using a reducing agent like sodium borohydride.

Nucleophilic Substitution Reactions

As a nucleophile, this compound can participate in nucleophilic substitution reactions. ucsb.edu A common and important reaction is acylation with acyl chlorides or anhydrides to form stable amide derivatives. masterorganicchemistry.com These reactions are fundamental in medicinal chemistry. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The reaction generally proceeds through an addition-elimination mechanism, and the presence of electron-withdrawing groups on the aromatic ring of the electrophile can accelerate the reaction. masterorganicchemistry.com The steric bulk of the 2,6-dimethylphenyl group can influence the kinetics of these reactions. researchgate.net

Formation of Amine Salts (e.g., Hydrochloride)

The basic nature of the amine allows it to readily form salts upon reaction with acids. The hydrochloride salt is a common example, prepared by treating the amine with hydrogen chloride (HCl), often as a solution in an organic solvent like ethyl acetate (B1210297) or diethyl ether. chemicalbook.com The resulting salt typically precipitates and can be isolated by filtration. chemicalbook.com Salt formation is a standard method to improve the handling, stability, and aqueous solubility of amine compounds.

Reaction TypeTypical ReagentsProduct Type
AlkylationAlkyl Halides, BaseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
AcylationAcyl Chloride, Acid AnhydrideAmide
SulfonylationSulfonyl ChlorideSulfonamide
Salt FormationHydrogen Chloride (HCl)Hydrochloride Salt

Stereochemical Aspects and Chiral Recognition

Determination of Enantiomeric Purity and Enantiomeric Excess

The precise determination of the enantiomeric purity and enantiomeric excess (ee) of (S)-1-(2,6-Dimethylphenyl)ethan-1-amine is crucial for its effective use in stereoselective transformations. Several analytical techniques are employed for this purpose, primarily involving chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and quantifying their relative amounts. wikipedia.orgmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amines and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. wikipedia.orgmdpi.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy can be used to determine the enantiomeric excess of chiral amines by employing a chiral solvating agent. In the presence of a CSA, the enantiomers of the analyte form transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. nih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be calculated. Common CSAs for amines include chiral acids, which form diastereomeric salts. The selection of the appropriate CSA and solvent is crucial for maximizing the chemical shift difference between the diastereomeric complexes.

Gas Chromatography (GC) with Chiral Stationary Phases: Similar to chiral HPLC, chiral GC can be employed to separate the enantiomers of volatile derivatives of this compound. The amine is often derivatized to a less polar and more volatile compound, such as an amide or carbamate, before analysis.

Table 1: Methods for Determining Enantiomeric Excess of this compound

MethodPrincipleKey Considerations
Chiral HPLC Differential interaction with a chiral stationary phase leading to separation of enantiomers.Selection of appropriate chiral column (e.g., cellulose-based) and mobile phase composition.
NMR with CSAs Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals.Choice of a suitable chiral solvating agent and solvent to maximize chemical shift non-equivalence.
Chiral GC Separation of volatile enantiomeric derivatives on a chiral stationary phase.Derivatization of the amine to a suitable volatile compound.

Mechanistic Insights into Asymmetric Induction

This compound can serve as a chiral auxiliary, a chemical entity that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net The steric bulk of the 2,6-dimethylphenyl group plays a crucial role in controlling the facial selectivity of reactions.

When this amine is converted into an imine or an amide and then reacted with a nucleophile or an electrophile, the chiral environment created by the auxiliary directs the incoming reagent to one face of the molecule over the other. This results in the preferential formation of one diastereomer. The mechanism of this asymmetric induction is often explained by the formation of a rigid, chelated transition state where one face of the reactive center is effectively blocked by the bulky substituent on the chiral auxiliary.

For instance, in the alkylation of an enolate derived from an amide of this compound, the 2,6-dimethylphenyl group can shield one face of the enolate, forcing the alkylating agent to approach from the less hindered face. The diastereoselectivity of such reactions is influenced by factors such as the nature of the base used for enolate formation, the solvent, the reaction temperature, and the specific electrophile. nih.gov After the desired stereocenter has been created, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Configurational Stability and Chiral Integrity under Reaction Conditions

The configurational stability of the stereocenter in this compound is a critical factor for its successful application in asymmetric synthesis. Racemization or epimerization of the chiral center under reaction or workup conditions would lead to a loss of enantiomeric purity in the final product.

The chiral center in 1-phenylethanamine derivatives is generally considered to be configurationally stable under neutral and basic conditions. However, exposure to harsh acidic conditions or elevated temperatures can potentially lead to racemization. The presence of the two ortho-methyl groups on the phenyl ring in this compound likely enhances its configurational stability compared to unsubstituted 1-phenylethanamine by sterically hindering processes that could lead to racemization.

It is essential to assess the chiral integrity of the auxiliary throughout a synthetic sequence. This is typically done by recovering the auxiliary after it has been cleaved from the product and analyzing its enantiomeric purity using the methods described in section 3.1. Any significant decrease in the enantiomeric excess of the recovered auxiliary would indicate that racemization has occurred at some stage.

Table 2: Factors Affecting Configurational Stability

FactorPotential Impact on Chiral Integrity
Temperature Elevated temperatures can increase the rate of racemization.
pH Harsh acidic or basic conditions may promote racemization.
Reaction Reagents Certain reagents could potentially interact with the chiral center.
Workup Procedures Prolonged exposure to non-neutral conditions during workup should be avoided.

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(S)-1-(2,6-Dimethylphenyl)ethan-1-amine as a Chiral Ligand or Catalyst Precursor

The primary amine functionality, coupled with the defined stereocenter and the sterically demanding 2,6-dimethylphenyl group, allows this compound to serve as an effective chiral controller in asymmetric catalysis. It is primarily used as a foundational element for the synthesis of more complex chiral ligands.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines, such as this compound, are crucial starting materials for a variety of ligand classes. A common strategy involves the reaction of an enantiopure amine with reagents like chlorodiphenylphosphine (B86185) to create chiral aminophosphine (B1255530) ligands. dntb.gov.ua These ligands can then coordinate with transition metals to form catalytically active species.

Another important class of ligands derived from chiral amines are chiral diamines. Chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives are examples of such ligands used in metal-catalyzed asymmetric reactions. nih.gov The synthesis of these diamine ligands often starts from a chiral amine building block, highlighting a potential synthetic route where this compound could be incorporated. nih.govorgsyn.org For instance, chiral 2,6-bis[1-(N-cycloamino)ethyl]pyridines have been synthesized from chiral 2,6-bis(1-hydroxyethyl)pyridines, which can be derived from chiral amines, demonstrating a pathway to pincer-type ligands. clockss.org

The development of novel chiral derivatizing agents, such as those based on an l-tryptophanamide (B1682560) or (S)-1-(naphthalen-2'-yl)ethanamine core, further illustrates the modification of chiral amines to create functional molecules for analytical applications like the configurational analysis of amino acids. acs.org These examples underscore the general principle of utilizing a core chiral amine structure and modifying it to build sophisticated ligand systems for catalysis and analysis.

Ligands derived from chiral amines are instrumental in a wide array of transition-metal-catalyzed reactions, where they are responsible for inducing enantioselectivity. acs.org The steric and electronic properties of the ligand dictate the stereochemical outcome of the reaction.

A significant application of chiral ligands is in the enantioselective aminooxygenation of alkenes, a process that yields valuable chiral amino alcohols and their derivatives. nih.govnih.gov Copper-catalyzed systems have been particularly effective in this transformation. nih.govnih.govmit.edu For example, a novel copper-catalyzed enantioselective intramolecular aminooxygenation of olefins has been developed to synthesize chiral indolines and pyrrolidines. nih.gov This reaction utilizes chiral bis(oxazoline) (BOX) ligands, which are often synthesized from chiral amino alcohols, themselves accessible from chiral amines. nih.gov

In these reactions, a copper(I) or copper(II) salt is combined with a chiral ligand to form the active catalyst. The substrate, typically an alkenyl sulfonamide, then coordinates to the chiral copper complex, and undergoes an intramolecular cyclization. An oxygen source, which can be a reagent like TEMPO or even molecular oxygen under aerobic conditions, is then used to introduce the oxygen atom, furnishing the aminooxygenated product with high enantioselectivity. nih.govnih.gov The choice of the chiral ligand is critical for achieving high yields and enantiomeric excess.

Ligand TypeMetal CatalystReaction TypeProduct ClassEnantiomeric Excess (ee)Reference
Chiral Bis(oxazoline)Cu(OTf)₂Intramolecular AminooxygenationChiral Pyrrolidines/IndolinesUp to 90%
Chiral Bis(oxazoline)Cu(NTf₂)₂Aerobic Aminooxygenation2-Formyl Pyrrolidines>95% nih.gov

Chiral amine-directed C-H functionalization is a powerful strategy for the selective modification of C-H bonds. nih.gov While direct examples involving this compound are not prevalent in the literature, the general principle involves the use of a chiral amine, often as part of a directing group, to guide a metal catalyst to a specific C-H bond. This allows for the introduction of new functional groups with high stereocontrol. The functionalization of unprotected cyclic secondary amines has been demonstrated through a process involving intermolecular hydride transfer to form an imine intermediate, which is then captured by a nucleophile. nih.gov

In the context of using alkene-derived nucleophiles, this would involve the directed C-H activation followed by coupling with a species generated from an alkene. Such transformations are at the forefront of synthetic methodology, aiming to construct complex molecules from simple precursors in an atom-economical fashion.

Participation in Transition Metal-Catalyzed Asymmetric Transformations

Role as a Chiral Building Block in Stereoselective Organic Synthesis

Beyond its use in catalysis, this compound serves as a valuable chiral building block. enamine.net Chiral building blocks are enantiomerically pure compounds that are incorporated into a target molecule, transferring their stereochemical information to the final product. asianpubs.org The use of such building blocks is a fundamental strategy in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are often required for desired activity. researchgate.net

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov These reactions are highly efficient for building molecular complexity.

While direct participation of this compound in MCRs is not extensively documented, the closely related 2,6-dimethylphenyl isocyanide is a known reactant in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. rug.nlrsc.org In one study, 2,6-dimethylphenyl isocyanide was reacted with an amidine and an aldehyde in the presence of a scandium triflate catalyst to produce substituted imidazo[1,2-a]pyrazin-8-amines. rug.nl The use of the bulky 2,6-dimethylphenyl isocyanide was found to influence the reaction yield. rug.nlrsc.org

Given that chiral primary amines can be converted to isocyanides, it is conceivable that this compound could serve as a precursor to a chiral isocyanide for use in asymmetric MCRs. Furthermore, primary amines are key components in other MCRs like the Ugi and Passerini reactions, suggesting a potential role for this compound in the synthesis of diverse and complex chiral molecules. dntb.gov.uanih.gov

Precursor for Advanced Synthetic Intermediates

This compound serves as a crucial chiral building block in organic synthesis, primarily for the preparation of more complex, high-value molecules. Its inherent chirality and the presence of a reactive amine group make it a valuable precursor for a variety of advanced synthetic intermediates. These intermediates are subsequently utilized in the construction of chiral ligands, catalysts, and biologically active compounds. The steric hindrance provided by the two methyl groups on the phenyl ring can also play a significant role in directing the stereochemical outcome of reactions.

The primary application of this compound as a precursor involves its transformation into more elaborate structures that are then used in asymmetric catalysis. This typically involves the formation of new carbon-nitrogen or carbon-carbon bonds at the amine functionality, leading to the creation of chiral ligands or auxiliaries. These intermediates are designed to create a specific chiral environment around a metal center or to control the facial selectivity of a prochiral substrate.

One of the key areas where this amine finds application as a precursor is in the synthesis of chiral ligands for transition-metal-catalyzed reactions. Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, its structural motifs are analogous to those found in precursors for well-established ligand classes.

For instance, chiral amines are fundamental in the synthesis of bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. wikipedia.orgnih.gov The general synthetic route to these ligands involves the reaction of a chiral amino alcohol with a dicarboxylic acid or its derivative. wikipedia.org Although not a direct application, this compound could potentially be converted into a corresponding chiral amino alcohol, which would then serve as the key building block for a custom BOX or PyBOX ligand. The steric bulk from the 2,6-dimethylphenyl group would be expected to influence the catalytic activity and enantioselectivity of the resulting metal-ligand complex.

Furthermore, chiral diamines are another important class of ligands in asymmetric catalysis, and this compound can be considered a precursor to such structures. lookchem.com The synthesis of chiral diamines often involves the coupling of two chiral amine units or the modification of a single chiral amine. These diamines can then be used as ligands in various asymmetric reactions, including hydrogenations and cross-coupling reactions.

The amine can also be envisioned as a precursor for chiral imidazolinone catalysts. The synthesis of chiral imidazolinones can be achieved from amino acid derivatives, and while a direct pathway from this compound is not standard, its core structure could be incorporated into more complex imidazolinone frameworks. rit.edu

In addition to ligand synthesis, this chiral amine can be used to generate chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary is typically removed. The this compound could be attached to a substrate to direct subsequent reactions, such as diastereoselective alkylations, before being cleaved to yield the enantiomerically enriched product.

The table below summarizes the potential classes of advanced synthetic intermediates that could be derived from this compound, based on established synthetic methodologies for analogous chiral amines.

PrecursorPotential Intermediate ClassGeneral Synthetic Transformation
This compoundChiral Amino AlcoholsReduction of a derivative
This compoundChiral DiaminesDimerization or coupling reactions
This compoundChiral Bis(oxazoline) LigandsConversion to amino alcohol, then cyclization
This compoundChiral ImidazolinonesMulti-step synthesis involving cyclization
This compoundChiral AuxiliariesAcylation or related amide bond formations

While detailed research findings specifically documenting the conversion of this compound into these advanced intermediates are not prevalent in the reviewed literature, its structural features strongly suggest its utility as a versatile precursor in asymmetric synthesis. The development of novel synthetic routes originating from this amine could lead to new and efficient chiral ligands and catalysts for a range of chemical transformations.

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization in Synthetic and Mechanistic Studies

In the synthesis and application of (S)-1-(2,6-dimethylphenyl)ethan-1-amine, spectroscopic methods serve as the cornerstone for structural verification and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide a comprehensive analytical toolkit.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons on the aromatic ring, the methyl groups attached to the ring, the methine proton (CH), the methyl group of the ethylamine (B1201723) chain, and the amine (NH₂) protons all appear as distinct signals. libretexts.org The protons of the two methyl groups on the phenyl ring are chemically equivalent and typically appear as a single sharp singlet. The aromatic protons usually appear as a multiplet in the downfield region. The benzylic proton (CH adjacent to the phenyl ring and the nitrogen) is a key diagnostic signal, often appearing as a quartet due to coupling with the adjacent methyl group's protons. libretexts.org The protons of the amine group can appear as a broad singlet, and their chemical shift is often concentration-dependent. libretexts.org The use of chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers, causing separate signals for the (R) and (S) forms, which is crucial for determining enantiomeric excess. acs.orgbates.edumdpi.com

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the two equivalent aromatic methyl carbons, the distinct carbons of the phenyl ring, the chiral methine carbon, and the methyl carbon of the ethylamine side chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are illustrative and based on typical values for similar structures. Actual shifts can vary based on solvent and concentration.)

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Ar-C H ~7.0-7.2 m ~127-129
C H-NH₂ ~4.1-4.3 q ~50-55
Ar-C H₃ ~2.4 s ~19-21
CH-C H₃ ~1.4-1.5 d ~23-25
NH ~1.5-2.5 (variable) br s -
C -CH₃ (Aromatic) - - ~136-138
C -H (Aromatic) - - ~127-129

| C -CH(NH₂) (Aromatic) | - | - | ~142-144 |

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a primary amine, the FTIR spectrum displays characteristic absorption bands. researchgate.netresearchgate.net

The most prominent features are the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as a doublet (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. rockymountainlabs.comorgchemboulder.comspectroscopyonline.com Other key absorptions include the N-H bending (scissoring) vibration around 1580-1650 cm⁻¹, C-H stretching vibrations from the aromatic ring and alkyl groups just above and below 3000 cm⁻¹, and C-N stretching vibrations in the 1020-1250 cm⁻¹ range for aliphatic amines. libretexts.orgorgchemboulder.com Aromatic C=C stretching bands are also expected in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound (Note: Data are illustrative and based on typical values for primary benzylic amines.)

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-H Stretch (Asymmetric & Symmetric) 3300 - 3500 (doublet) Medium - Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium - Weak
C-H Stretch (Aliphatic) 2850 - 2980 Medium - Strong
N-H Bend (Scissoring) 1580 - 1650 Medium
C=C Stretch (Aromatic Ring) 1450 - 1600 Medium
C-N Stretch 1020 - 1250 Weak - Medium

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision, HRMS can definitively establish the molecular formula (C₁₀H₁₅N). nih.gov This technique is essential for distinguishing the compound from other molecules that may have the same nominal mass. Fragmentation patterns observed in the mass spectrum can also provide structural information, often showing the loss of a methyl group or cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is characteristic of amines.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful insights into the reactivity and properties of this compound that are often difficult to obtain through experimental methods alone. These theoretical approaches are particularly valuable for understanding reaction mechanisms and the origins of stereoselectivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. nih.gov In the context of reactions involving this compound, DFT calculations are employed to model transition states, reaction intermediates, and products. acs.orgresearchgate.netresearchgate.net By calculating the energies of these species, researchers can map out the entire reaction pathway and determine the activation energies for different competing pathways. This is particularly useful in asymmetric catalysis, where the amine may act as a chiral ligand or auxiliary. DFT can help rationalize why one enantiomer or diastereomer is formed preferentially by comparing the energies of the diastereomeric transition states leading to each product. nih.govcam.ac.uk

Kinetic studies are fundamental to understanding the rates and mechanisms of reactions in which this compound participates, especially in processes like kinetic resolution. researchgate.netprinceton.edu In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the enantiomers. nih.govnih.gov By monitoring the reaction progress over time (e.g., by chromatography or NMR), rate laws and rate constants can be determined.

The kinetic isotope effect (KIE) is a more advanced technique used to probe the rate-determining step of a reaction mechanism. It involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. For instance, if the C-H bond at the stereocenter of the amine is broken in the rate-determining step, replacing it with a C-D bond would result in a significantly slower reaction rate (a primary KIE). This provides strong evidence for the proposed mechanism.

Molecular Modeling and Conformational Studies

Detailed molecular modeling and dedicated conformational analysis studies for this compound are not extensively documented in publicly available scientific literature. However, based on the principles of computational chemistry and conformational analysis of structurally related substituted phenylethylamines and sterically hindered amines, a theoretical investigation of this compound can be outlined. nih.govrsc.orgwikipedia.orgenamine.net Such studies are crucial for understanding the molecule's three-dimensional structure, which influences its chemical reactivity and interactions with other molecules.

A computational study of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to determine the molecule's stable conformations and the energy barriers for rotation around its key single bonds. researchgate.netnih.gov The primary focus of such an analysis would be the torsional or dihedral angles that define the spatial arrangement of the molecule's constituent parts.

For this compound, the key conformational flexibility arises from the rotation around two main bonds:

The bond connecting the phenyl ring to the ethylamine side chain (C-C bond).

The bond between the two carbon atoms of the ethylamine side chain (C-C bond).

The presence of two methyl groups at the 2 and 6 positions of the phenyl ring introduces significant steric hindrance. rsc.orgenamine.netresearchgate.net This steric bulk is expected to heavily influence the preferred rotational conformations. The bulky dimethylphenyl group would likely restrict the rotation around the bond connecting it to the chiral center, leading to a limited number of low-energy conformers. The interactions between the methyl groups on the ring and the substituents on the chiral carbon atom (the amino group and the methyl group) would be a determining factor in the conformational landscape.

In a typical computational approach, a potential energy surface scan would be performed by systematically rotating these key dihedral angles. This would allow for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

While specific data tables for this compound are not available, a hypothetical table of results from a DFT study might look like the following, illustrating the kind of data such a study would generate:

Hypothetical Conformational Analysis Data

Conformer Dihedral Angle 1 (C-C-C-N) (°) Dihedral Angle 2 (C-C-N-H) (°) Relative Energy (kcal/mol)
A 60 180 0.00
B 180 60 1.5
C -60 -60 1.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Further computational analyses could involve the calculation of vibrational frequencies to confirm that the identified structures are true energy minima and to predict the molecule's infrared spectrum. mdpi.com Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule over time in different solvent environments.

The insights gained from such molecular modeling and conformational studies are invaluable for rationalizing the stereochemical outcomes of reactions involving this chiral amine and for designing new catalysts or molecules with specific three-dimensional properties. biomolther.orgnih.gov

Derivatization Strategies and Analogous Compound Research

Strategic Functionalization of the Amine Group for Synthetic Applications

The primary amine group of (S)-1-(2,6-dimethylphenyl)ethan-1-amine is the main site for strategic functionalization. Its nucleophilicity allows for a variety of chemical transformations, including acylation, alkylation, and its use as a chiral auxiliary to control the stereochemistry of subsequent reactions. wikipedia.orgsigmaaldrich.com

When this amine is converted into an amide by reacting with a carboxylic acid or its derivative, it can serve as a potent chiral auxiliary. wikipedia.orgnih.gov The bulky 2,6-dimethylphenyl group provides significant steric hindrance, effectively shielding one face of the enolate formed after deprotonation of the α-carbon. This steric bias directs incoming electrophiles, such as alkyl halides, to the opposite, less hindered face, resulting in a high degree of stereoselectivity in the formation of new carbon-carbon bonds. harvard.edu This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds. sigmaaldrich.com The auxiliary can typically be removed later under specific hydrolytic conditions to yield the desired chiral product and recover the auxiliary for reuse. wikipedia.org

Key functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form chiral amides. These amides are central to their application as chiral auxiliaries.

Alkylation: The chiral amides can be deprotonated to form enolates, which then undergo diastereoselective alkylation. harvard.edu

Reductive Amination: The amine can react with ketones or aldehydes to form an imine, which is then reduced to yield more complex secondary or tertiary amines.

The effectiveness of such chiral auxiliaries is critical in the synthesis of complex molecules like natural products and pharmaceutical agents where specific stereoisomers are required. wikipedia.orgyale.edu

Synthesis and Exploration of Complex Molecules Containing the (2,6-Dimethylphenyl)ethanamine Scaffold

The (2,6-Dimethylphenyl)ethanamine framework is a key component in the synthesis of various complex molecules with potential biological activities. Researchers have explored its incorporation into diverse heterocyclic and acyclic structures.

Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. acs.org The synthesis of tetrazole derivatives from this compound can be achieved through established methods for converting primary amines into 1-substituted tetrazoles. A common and effective method involves a three-component reaction of the primary amine, an orthoester like triethyl orthoformate, and sodium azide. nih.govorganic-chemistry.orgresearchgate.net This one-pot synthesis provides a direct route to 1,5-disubstituted tetrazoles. mdpi.com The chirality of the original amine, such as this compound, is typically preserved during this transformation. nih.gov

A general synthetic scheme is presented below:

Scheme 1: Proposed Synthesis of Tetrazole Derivatives

A proposed reaction scheme showing the conversion of this compound to a 1-substituted tetrazole derivative using triethyl orthoformate and sodium azide.

Interactive Data Table: Potential Tetrazole Derivatives

Derivative NameR Group (from Orthoester)Potential Application Area
1-(1-(2,6-dimethylphenyl)ethyl)-1H-tetrazoleHScaffold for further functionalization
1-(1-(2,6-dimethylphenyl)ethyl)-5-methyl-1H-tetrazoleMethylMedicinal chemistry building block
1-(1-(2,6-dimethylphenyl)ethyl)-5-phenyl-1H-tetrazolePhenylExploration of aromatic interactions

Amide derivatives are fundamental to the chemistry of this compound. The synthesis of N-(2,6-dimethylphenyl) acetamide (B32628) structures is well-documented, particularly in the context of pharmacologically active molecules. prepchem.comcaymanchem.com A key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is often synthesized by reacting 2,6-dimethylaniline (B139824) with chloroacetyl chloride. This intermediate can then be reacted with various amines to create a diverse library of derivatives.

A prominent example is the synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide. This involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine (B1678402). google.comgoogle.com This specific scaffold is an intermediate in the synthesis of the antianginal drug Ranolazine. google.com While these syntheses often start from 2,6-dimethylaniline, the same acylation and subsequent substitution chemistry can be applied to this compound to produce chiral analogues. Other cyclic amines, such as 4-hydroxypiperidine, have also been used to create similar amide derivatives. smolecule.com

Interactive Data Table: Synthetic Steps for Piperazine Acetamide Derivatives

StepReactantsProductPurposeReference
12,6-Dimethylaniline, Chloroacetyl chloride2-Chloro-N-(2,6-dimethylphenyl)acetamideFormation of the core acetamide structure google.com
22-Chloro-N-(2,6-dimethylphenyl)acetamide, PiperazineN-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamideIntroduction of the piperazine moiety google.com

β-Amino esters are valuable structural motifs found in numerous biologically active compounds, including peptides and natural products. nih.gov Conjugates of this compound can be synthesized through the aza-Michael reaction, which involves the conjugate addition of the amine to an α,β-unsaturated ester. researchgate.net This reaction provides a direct and atom-economical route to β-amino ester derivatives.

The nucleophilic amine attacks the β-position of the electron-deficient alkene, leading to the formation of a new carbon-nitrogen bond. The reaction can be catalyzed by various acids or bases. Given the chiral nature of the starting amine, this reaction can proceed diastereoselectively, especially with appropriate choice of substrates and reaction conditions, yielding optically active β-amino esters. These conjugates are important precursors for the synthesis of β-lactams and other valuable pharmaceutical intermediates. researchgate.net General methods for synthesizing β-amino acid derivatives are continually being developed, including photocatalytic approaches that allow for the single-step installation of both amine and ester functionalities into alkenes. nih.govrsc.org

Comparative Studies with Isomeric and Substituted Analogues

To fully understand the structure-activity relationship and synthetic utility of this compound, comparative studies with its isomers and other substituted analogues are essential.

Enantiomeric Analogue: The most direct comparison is with its enantiomer, (R)-1-(2,6-dimethylphenyl)ethan-1-amine . In asymmetric synthesis, using the (R)-enantiomer as a chiral auxiliary would be expected to produce the opposite enantiomer of the final product, providing access to both chiral outcomes.

Positional Isomer: A key constitutional isomer is 2-(2,6-dimethylphenyl)ethan-1-amine . americanelements.comuni.lu In this isomer, the amine group is one carbon further away from the phenyl ring. This seemingly small change significantly impacts its properties. The chiral center is removed, and the steric hindrance of the 2,6-dimethylphenyl group has a less direct influence on the reactivity of the amine. Comparative studies of their coordination chemistry or use in synthesis would highlight the importance of the benzylic position of the amine in the (S)-enantiomer.

Substituted Analogues: Research into related structures provides further points of comparison. For instance, N-alkylated derivatives like N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide are studied as impurities or metabolites of related drugs, offering insight into how substitution on the amine nitrogen affects the molecule's properties. caymanchem.com Similarly, more complex structures like Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine , where the (2,6-dimethylphenyl)amino moiety is repeated, are synthesized for applications in coordination chemistry. Comparing the properties of these analogues helps to delineate the specific contributions of the core this compound structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(2,6-Dimethylphenyl)ethan-1-amine with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, the compound’s hydrochloride salt (CAS: 1269437-72-0) can be resolved using chiral chromatography (e.g., cellulose-based chiral stationary phases) or enzymatic kinetic resolution . Key variables include reaction temperature, solvent polarity, and catalyst loading. Optimization should prioritize minimizing racemization during purification steps.

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the absolute configuration. If single crystals are unavailable, circular dichroism (CD) spectroscopy combined with computational modeling (e.g., density functional theory) can correlate experimental and theoretical spectra. For crystallography, empirical absorption corrections (e.g., spherical harmonic functions) may refine data accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and impervious lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Waste Disposal : Segregate waste and use certified contractors for disposal due to potential uncharacterized toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., receptor binding vs. functional assays). Validate results by:

  • Standardizing assays : Use reference compounds like ropivacaine (CAS: 84057-95-4), a structurally related analog, as a positive control .
  • Statistical rigor : Apply multivariate analysis to account for variables like enantiomer purity (≥98% by HPLC) and solvent effects .

Q. What strategies optimize the compound’s stability in long-term storage for in vivo studies?

  • Methodological Answer :

  • Storage : Keep in inert atmospheres (argon) at -20°C to prevent oxidation. Hydrochloride salts (e.g., 91251-28-4) exhibit better stability than free bases .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina with high-resolution receptor structures (e.g., monoamine transporters).
  • MD simulations : Apply CHARMM36 force fields to assess binding kinetics. Validate predictions with experimental data (e.g., IC50 values from radioligand assays) .

Data-Driven Research Challenges

Q. What experimental design minimizes batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Process controls : Use automated reactors for precise temperature/pH control.
  • Analytical QC : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Batch records : Document impurities (e.g., regioisomers) using reference standards like [4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile (CAS: 84803-57-6) .

Q. How do steric effects from the 2,6-dimethylphenyl group influence the compound’s reactivity?

  • Methodological Answer : Perform comparative studies with analogs lacking methyl groups (e.g., 2-ethylphenyl derivatives, CAS: 1212885-36-3). Use DFT calculations to map steric hindrance and correlate with reaction rates (e.g., amidation or alkylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.